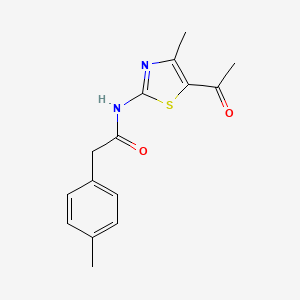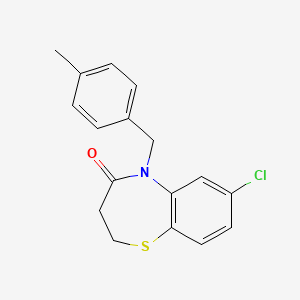
4-bromo-1-(1-ethynylcyclopropyl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-1-(1-ethynylcyclopropyl)-1H-pyrazole is a heterocyclic compound with the molecular formula C7H6BrN2 It is a derivative of pyrazole, characterized by the presence of a bromine atom at the 4-position and an ethynylcyclopropyl group at the 1-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-(1-ethynylcyclopropyl)-1H-pyrazole typically involves the following steps:
Formation of the Ethynylcyclopropyl Group: This can be achieved through the reaction of cyclopropyl bromide with acetylene in the presence of a base such as sodium amide.
Bromination of Pyrazole: Pyrazole can be brominated at the 4-position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Coupling Reaction: The ethynylcyclopropyl group is then coupled with the brominated pyrazole using a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, in the presence of a base like triethylamine.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
4-bromo-1-(1-ethynylcyclopropyl)-1H-pyrazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The ethynyl group can be oxidized to form carbonyl compounds or reduced to form alkenes or alkanes.
Cycloaddition Reactions: The ethynyl group can participate in cycloaddition reactions, such as the Diels-Alder reaction, to form more complex ring systems.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents like potassium permanganate or osmium tetroxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of 4-substituted pyrazoles.
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of alkenes or alkanes.
Wissenschaftliche Forschungsanwendungen
4-bromo-1-(1-ethynylcyclopropyl)-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of liver alcohol dehydrogenase.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a reference standard in pharmaceutical testing.
Wirkmechanismus
The mechanism of action of 4-bromo-1-(1-ethynylcyclopropyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The ethynylcyclopropyl group may also play a role in enhancing the binding affinity and specificity of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromopyrazole: Lacks the ethynylcyclopropyl group, making it less sterically hindered and potentially less selective in its interactions.
1-Ethynylcyclopropylpyrazole: Lacks the bromine atom, which may affect its reactivity and binding properties.
4-Iodopyrazole: Similar in structure but with an iodine atom instead of bromine, which may influence its reactivity and biological activity.
Uniqueness
4-bromo-1-(1-ethynylcyclopropyl)-1H-pyrazole is unique due to the presence of both the bromine atom and the ethynylcyclopropyl group, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets and the potential for diverse chemical transformations.
Eigenschaften
IUPAC Name |
4-bromo-1-(1-ethynylcyclopropyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-2-8(3-4-8)11-6-7(9)5-10-11/h1,5-6H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUBZQFLNDRYSGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1(CC1)N2C=C(C=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![7-Phenyl-5,6,8,9-tetrahydrodibenzo[c,h]acridine](/img/structure/B2712918.png)
![1-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-ethylurea](/img/structure/B2712919.png)
![N-[5-[4-cyano-3-[[(2S)-1-(dimethylamino)-1-oxopropan-2-yl]amino]phenyl]pyrazin-2-yl]cyclopropanecarboxamide](/img/structure/B2712921.png)
![N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-2-METHANESULFONYL-N-[2-(MORPHOLIN-4-YL)ETHYL]BENZAMIDE HYDROCHLORIDE](/img/structure/B2712922.png)


![N-(4-ethylphenyl)-2-{[5-hydroxy-6-(4-methoxybenzyl)-1,2,4-triazin-3-yl]sulfanyl}acetamide](/img/structure/B2712929.png)
![3-(2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(pyridin-4-ylmethyl)propanamide](/img/structure/B2712930.png)
![(Z)-methyl 2-(2-((3,5-dimethoxybenzoyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2712932.png)
![(2E)-3-phenyl-1-{4-[6-(piperidin-1-yl)pyridazin-3-yl]piperazin-1-yl}prop-2-en-1-one](/img/structure/B2712934.png)

![2-[4-Methyl-2-(methylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinyl]ethyl 2-thiophenecarboxylate](/img/structure/B2712937.png)

![[Carboxymethyl-(2,4-dihydroxybenzyl)amino]acetic acid](/img/structure/B2712940.png)
